青霉素F

描述

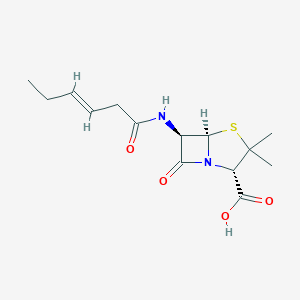

Penicillin F, also known as a penicillin C14H20N2O4S, was the first of the penicillins isolated in Great Britain . It was discovered by a team led by Howard Florey and Ernst Boris Chain at the University of Oxford . The term “penicillin” is defined as the natural product of Penicillium mould with antimicrobial activity .

Synthesis Analysis

The biosynthesis of penicillin is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium, the latter including the industrial producer of penicillin Penicillium chrysogenum . The development of large-scale production methods has enabled the therapeutic powers of penicillin for widespread clinical use .

Molecular Structure Analysis

Penicillins, including Penicillin F, are characterized by three fundamental structural requirements: the fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular formula of Penicillin F is C14H20N2O4S .

Chemical Reactions Analysis

Penicillin’s mechanism of action involves binding to transpeptidases and preventing the formation of new peptidoglycan cross-links, thereby inhibiting bacterial cell wall synthesis . This reaction is irreversible and so the growth of the bacterial cell wall is inhibited .

Physical And Chemical Properties Analysis

Penicillins, including Penicillin F, are beta-lactam antibiotics. They are characterized by a fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular weight of Penicillin F is 312.38 .

科学研究应用

苯乙酸的影响:发现将苯乙酸添加到培养基中可以增加青霉素的总产量,表明霉菌利用苯乙酸作为青霉素分子的构建块。这项研究侧重于苯乙酸对青霉素F和其他类型产量的影响,为优化青霉素生产方法提供了见解 (Moyer & Coghill, 1947)。

多种分子形式:现在人们了解到青霉素由几种具有抗菌活性的化合物组成。研究认识到在特定条件下生产的青霉素F是其中的一种类型,突显了青霉素化合物的多样性及其在商业样品中的不同组成 (Rake & Richardson, 1946)。

历史发展和应用:探讨了导致青霉素F和其他抗菌剂发展的途径,包括专利的作用,提供了关于青霉素及其衍生物的科学和商业历程的历史视角 (Bentley, 2009)。

抗微生物潜力:从青霉素衍生的磷霉素与其他青霉素(包括青霉素F)在抗击各种细菌菌株的抗菌活性进行了比较。这项研究提供了关于青霉素F及相关化合物的特定活性和潜在临床应用的见解 (Dastidar et al., 1997)。

生化分析:一项关于选定青霉素(包括青霉素F)的电子结构和物理化学性质的研究旨在了解这些化合物的生物作用机制。研究分析了各种性质,如原子电荷和键序,深入了解青霉素F及其衍生物在分子水平上的功能 (Soriano-Correa et al., 2007)。

治疗效果:青霉素,包括青霉素F,已被广泛用于治疗各种感染。详细报告了数百例接受青霉素治疗的病例的结果,提供了其疗效以及可以治疗的各种疾病的经验性证据 (Keefer et al., 1943)。

作用机制

安全和危害

未来方向

The rise of antibiotic resistance has led to a need for new approaches to tackle this global health issue. One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . Another approach is the development of antimicrobial peptides (AMPs) as antibiofilm agents .

属性

IUPAC Name |

(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCJUNAKLMRGP-ZTWGYATJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151994 | |

| Record name | Penicillin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penicillin F | |

CAS RN |

118-53-6 | |

| Record name | Penicillin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)